![molecular formula C26H26N4O6 B040772 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid CAS No. 119820-56-3](/img/structure/B40772.png)
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid, also known as PDDF, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. PDDF is a folate analog that inhibits the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for DNA synthesis and cell proliferation. In
Scientific Research Applications
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to be effective against multidrug-resistant cancer cells, which are often resistant to traditional chemotherapy drugs.
Mechanism of Action
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid inhibits the activity of DHFR, an enzyme that is essential for DNA synthesis and cell proliferation. By inhibiting the activity of DHFR, this compound disrupts the synthesis of DNA and prevents the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have anti-inflammatory properties and to reduce the production of reactive oxygen species, which can contribute to the development of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid is its broad spectrum of activity against different types of cancer cells. Another advantage is its potential to overcome multidrug resistance in cancer cells. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.
Future Directions
Future research on 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid could focus on improving its solubility and bioavailability, as well as exploring its potential applications in combination with other chemotherapy drugs. Other areas of research could include the development of this compound analogs with improved efficacy and the exploration of this compound's potential applications in other disease areas, such as autoimmune disorders and infectious diseases. Additionally, further studies could investigate the molecular mechanisms underlying this compound's anti-cancer effects, as well as its potential side effects and toxicity.
Synthesis Methods
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid can be synthesized through a multistep process that involves the condensation of 2-amino-4-methylpyridine with 3,4-dimethyl-5-aminopyrazole-1-carboxylic acid, followed by the addition of propargyl bromide and the reduction of the resulting compound with lithium aluminum hydride. The final product is obtained through the reaction of the intermediate compound with 2,4-diaminopyrimidine and trifluoroacetic acid.
properties
CAS RN |
119820-56-3 |
---|---|
Molecular Formula |
C26H26N4O6 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,3-dimethyl-4-oxoquinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C26H26N4O6/c1-4-13-30(15-17-5-10-21-20(14-17)25(34)29(3)16(2)27-21)19-8-6-18(7-9-19)24(33)28-22(26(35)36)11-12-23(31)32/h1,5-10,14,22H,11-13,15H2,2-3H3,(H,28,33)(H,31,32)(H,35,36)/t22-/m0/s1 |
InChI Key |
ZZLZQCHJVCQSAK-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1C |
SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1C |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1C |
Other CAS RN |
119820-56-3 |
synonyms |
2-deamino-2,3-DM-PDDF 2-desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.